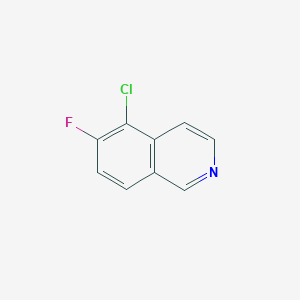
7-Fluoroisoquinolin-6-ol
Vue d'ensemble
Description
7-Fluoroisoquinolin-6-ol is a chemical compound with the molecular formula C9H6FNO. It has a molecular weight of 163.15 . The IUPAC name for this compound is 7-fluoro-6-isoquinolinol .
Molecular Structure Analysis
The InChI code for 7-Fluoroisoquinolin-6-ol is 1S/C9H6FNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique
Antioxidant Activity and Mechanisms
Antioxidant activity is a critical aspect of scientific research, where compounds are evaluated for their ability to scavenge free radicals, thus protecting against oxidative stress. A review of analytical methods used in determining antioxidant activity highlights various tests like ORAC, HORAC, TRAP, and TOSC, which assess the transfer of a hydrogen atom, and tests like CUPRAC and FRAP, which are based on the transfer of one electron. These methods, applicable to compounds like 7-Fluoroisoquinolin-6-ol, are crucial for understanding their antioxidant potential and mechanisms of action in different biological contexts (Munteanu & Apetrei, 2021).
Repurposing for Disease Management
The repurposing of compounds, such as chloroquine derivatives, sheds light on the broader applications of similar compounds like 7-Fluoroisoquinolin-6-ol. Despite the emergence of resistant strains limiting the use of chloroquine in malaria, ongoing research reveals its biochemical properties that may inspire repurposing in managing various infectious and non-infectious diseases. This highlights the potential of structurally similar compounds to be explored for multiple therapeutic applications beyond their original purposes (Njaria et al., 2015).
Biochemical Interactions and Applications
Understanding the biochemical interactions and pharmacological activities of compounds like isoquinoline N-oxide alkaloids provides insights into their therapeutic applications. These alkaloids exhibit antimicrobial, antibacterial, antitumor, and other activities, emphasizing the role of such compounds in drug discovery and development. The structure-activity relationship (SAR) activities predicted for these compounds point toward new possible applications, underlining the importance of exploring the multifaceted uses of compounds related to 7-Fluoroisoquinolin-6-ol in scientific research (Dembitsky et al., 2015).
Propriétés
IUPAC Name |
7-fluoroisoquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHUKIVEZTXFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroisoquinolin-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, 3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-4-nitro-](/img/structure/B3302609.png)
![Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-](/img/structure/B3302616.png)

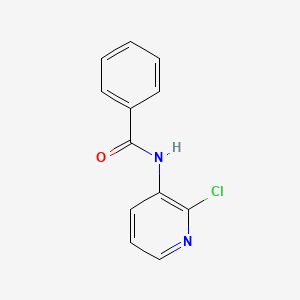

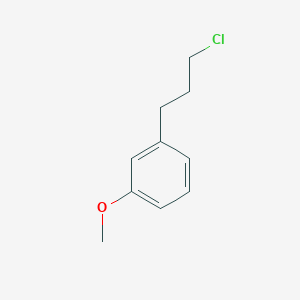

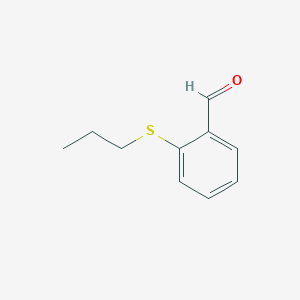
![3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B3302665.png)
![2-Chlorofuro[2,3-d]pyrimidine](/img/structure/B3302677.png)

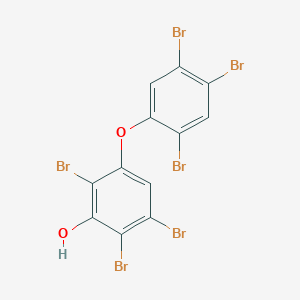
![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/structure/B3302681.png)
